(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 4-ethylphenylamine and thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the thiazolidinone ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial activity against a range of bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: Its anti-inflammatory and anticancer properties have been explored in preclinical studies, showing promise as a therapeutic agent for treating inflammatory diseases and certain types of cancer.
Mechanism of Action
The mechanism of action of 5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. In terms of anti-inflammatory action, the compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar compounds to 5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one include other thiazolidinones with different substituents on the thiazolidinone ring. These compounds share similar biological activities but may vary in potency and specificity. For example:
5-[(5-chloro-2-thienyl)methylene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one: Similar structure but with a methyl group instead of an ethyl group, potentially altering its biological activity.
5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one: Contains an ethoxy group, which may influence its solubility and reactivity.
These comparisons highlight the uniqueness of 5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one in terms of its specific substituents and resulting biological activities.
Properties
Molecular Formula |
C16H13ClN2OS2 |
---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13ClN2OS2/c1-2-10-3-5-11(6-4-10)18-16-19-15(20)13(22-16)9-12-7-8-14(17)21-12/h3-9H,2H2,1H3,(H,18,19,20)/b13-9- |
InChI Key |
MJGMNUKIOHTRGE-LCYFTJDESA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(S3)Cl)/S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(S3)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.